molecular formula C3Br3N3O3 B177276 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione CAS No. 17497-85-7

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione

Cat. No.: B177276
CAS No.: 17497-85-7
M. Wt: 365.76 g/mol
InChI Key: ZKWDCFPLNQTHSH-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione: is a brominated derivative of 1,3,5-triazinane-2,4,6-trione. It is a heterocyclic compound with three bromine atoms attached to the nitrogen atoms of the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-trione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the triazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1,3,5-triazinane-2,4,6-trione and bromide ions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Products include substituted triazine derivatives.

    Hydrolysis: Products include 1,3,5-triazinane-2,4,6-trione and bromide ions.

Scientific Research Applications

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized as a flame retardant in plastics and other materials due to its brominated structure.

Comparison with Similar Compounds

    1,3,5-Triazinane-2,4,6-trione: The parent compound without bromine atoms.

    1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A derivative with allyl groups instead of bromine atoms.

    1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: Another brominated derivative with different substituents.

Uniqueness: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties

Properties

IUPAC Name

1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDCFPLNQTHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432060
Record name Tribromoisocyanuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17497-85-7
Record name Tribromoisocyanuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17497-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribromoisocyanuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromoisocyanuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBROMOISOCYANURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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